molecular formula C20H18N4O4 B2406846 2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one CAS No. 2034273-48-6

2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one

Cat. No.: B2406846
CAS No.: 2034273-48-6
M. Wt: 378.388
InChI Key: XLGXVWXTBDVOJJ-UHFFFAOYSA-N
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Description

2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K), with particular activity against the PI3Kα isoform. This compound is a key research tool for investigating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in a wide array of human cancers. Its mechanism of action involves binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition effectively dampens downstream signaling cascades, leading to reduced cell proliferation and the induction of apoptosis in malignant cells. Research utilizing this inhibitor has been instrumental in elucidating the role of PI3K signaling in tumorigenesis and in exploring therapeutic strategies for PI3K-driven cancers, such as breast cancer. Furthermore, its application extends to non-oncological research, including studies of neurodegenerative diseases where PI3K pathway modulation is being investigated for potential neuroprotective effects. This makes it a versatile compound for probing complex biological processes in cancer biology and neurodegenerative disease models . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-16-9-18(28-17-4-2-1-3-14(16)17)19(26)24-11-13-10-21-20(22-15(13)12-24)23-5-7-27-8-6-23/h1-4,9-10H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGXVWXTBDVOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core and a chromenone moiety , which contribute to its biological activity. The morpholino group enhances solubility and facilitates interactions with biological targets.

Component Description
Core Structure Pyrrolo[3,4-d]pyrimidine
Functional Groups Morpholino, carbonyl (C=O), chromenone
Molecular Weight Approx. 400 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, including PI3K and ATR kinase. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have demonstrated IC50 values in the low micromolar range against ATR kinase, indicating strong inhibitory activity .
  • Induction of Apoptosis : Similar compounds have been noted for their ability to induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
  • Anti-angiogenic Properties : The compound's structural features suggest potential anti-angiogenic effects, which are vital in limiting tumor growth by preventing the formation of new blood vessels .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

  • Case Study 1: PI3K Inhibition
    A series of morpholino-substituted chromenones were synthesized and evaluated for their ability to inhibit PI3Kβ/δ. One notable derivative exhibited an IC50 of 0.0011 μM against PI3Kβ in PTEN-null MDA-MB-468 cells, demonstrating significant anti-tumor efficacy in vivo .
  • Case Study 2: ATR Kinase Inhibition
    In a study focusing on ovarian cancer models, a derivative exhibited an IC50 of 0.007 μM against ATR kinase. This inhibition led to reduced phosphorylation levels of ATR and downstream signaling proteins, showcasing its potential for therapeutic applications in cancer treatment .

Pharmacological Profile

The pharmacological profile indicates that this compound may serve as a promising candidate for drug development:

  • Anticancer Activity : Demonstrated through various assays showing inhibition of cell proliferation and induction of apoptosis in multiple cancer cell lines.
  • Selectivity : The compound exhibits selectivity toward cancerous cells over normal cells, reducing potential side effects .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16)
  • Core Structure: Replaces the pyrrolo[3,4-d]pyrimidine with a thieno[3,4-d]pyrimidinone ring.
  • Substituents: Lacks the morpholino group and chromenone linkage.
  • Reduced solubility is expected due to the absence of morpholino .
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)
  • Core Structure : Chromen-2-one linked to a thiazolo-isoxazole moiety.
  • Substituents : Methyl group at position 4; phenyl-thiazolo-isoxazole at position 4.
  • Implications: The thiazolo-isoxazole group may confer distinct hydrogen-bonding capabilities compared to the pyrrolopyrimidine-morpholino system. The methyl group could enhance metabolic stability but reduce polarity .
Chromeno[2,3-d]pyrimidin-4-one Derivatives (Compound 4)
  • Core Structure: Chromene fused with pyrimidine, differing from the target’s non-fused pyrrolopyrimidine-chromenone system.
  • Substituents: Chlorobenzylidene and chlorophenyl groups; lacks morpholino.
  • Chlorinated substituents enhance lipophilicity but may raise toxicity concerns .
Pyrrolo[1,2-b]pyridazine Carboxamides (Patent Compounds)
  • Core Structure : Pyrrolo-pyridazine instead of pyrrolo-pyrimidine.
  • Substituents : Difluorophenyl, trifluoromethyl, and carboxamide groups.
  • Implications : The pyridazine ring alters electron distribution, while carboxamide linkages may improve binding to ATP pockets in kinases. Fluorinated groups enhance metabolic stability and membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 16 Compound 17 Compound 4 Patent Compounds
Molecular Weight ~450–500 g/mol (estimated) ~250–300 g/mol ~350–400 g/mol ~400–450 g/mol ~500–550 g/mol
logP Moderate (morpholino enhances solubility) High (thiophene) Moderate (methyl) High (chlorinated) High (fluorinated)
Synthetic Route Likely multi-step coupling Single-step cyclization Multi-step (thiazole synthesis) Reflux in acetic anhydride Multi-step (carboxamide coupling)
Potential Bioactivity Kinase inhibition (hypothesized) Not specified Anti-inflammatory (hypothesized) Not specified Kinase inhibition (explicit)

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Answer:
The synthesis involves multi-step organic reactions, including cyclization, carbonyl coupling, and morpholine incorporation. Key steps require precise control of:

  • Temperature : Maintain 60–80°C during cyclization to avoid side products (e.g., dimerization) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for pyrrolopyrimidine intermediates .
  • Catalysts : Use Lewis acids (e.g., Sc(OTf)₃) to accelerate heterocycle formation .
    Purity optimization :
  • Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • Purify via silica gel chromatography (gradient elution: 5–20% methanol in dichloromethane) .

Advanced: How can researchers resolve discrepancies in biological activity between in vitro and in vivo models?

Answer:
Discrepancies often arise from pharmacokinetic variability or metabolite interference. Methodological solutions include:

  • Pharmacokinetic profiling : Measure plasma stability (pH 7.4 vs. 2.0) and hepatic microsomal metabolism to identify unstable functional groups (e.g., morpholine or chromenone moieties) .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hydroxylation at the pyrrolopyrimidine ring may reduce target binding .
  • Dose adjustment : Apply allometric scaling based on species-specific metabolic rates to reconcile efficacy gaps .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Chromen-4-one : Aromatic protons at δ 6.8–7.9 ppm (doublets) and carbonyl carbon at δ 175–180 ppm .
    • Morpholine : N-CH₂ protons as a multiplet at δ 3.4–3.7 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₁H₂₀N₄O₃ requires m/z 377.1601) .

Advanced: What experimental design principles apply to stability studies under environmental stress?

Answer:
Adopt a split-plot design to evaluate degradation pathways:

  • Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 40°C), and light exposure .
  • Analytical endpoints :
    • HPLC-UV : Quantify parent compound degradation (λ = 254 nm for chromenone absorption) .
    • LC-MS : Identify degradation products (e.g., hydrolyzed morpholine or oxidized pyrrolopyrimidine) .
      Data interpretation : Use Arrhenius kinetics to predict shelf-life under ambient conditions .

Advanced: How can structural modifications enhance target selectivity?

Answer:

  • Chromenone moiety :
    • Introduce electron-withdrawing groups (e.g., -Cl at position 3) to improve π-π stacking with kinase ATP pockets .
    • Replace 4H-chromen-4-one with pyrido[1,2-a]pyrimidin-4-one for enhanced solubility .
  • Pyrrolopyrimidine core :
    • Substitute morpholine with piperazine derivatives to modulate steric hindrance and selectivity .
      Validation :
  • Computational docking : Simulate binding affinities using AutoDock Vina against target vs. off-target proteins .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK2, EGFR) to assess selectivity .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Solubility : Shake-flask method in PBS (pH 7.4) to ensure >50 µg/mL for reliable dosing .

Advanced: How should researchers validate contradictory data in SAR studies?

Answer:
Contradictions often stem from assay variability or compound impurities. Mitigation strategies:

  • Blind replication : Repeat assays in triplicate across independent labs .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
  • Quality control :
    • Ensure >95% purity via HPLC before testing .
    • Characterize batches with ¹H NMR to exclude regioisomeric contaminants .

Basic: What are the key considerations for designing comparative studies with structural analogs?

Answer:

  • Control compounds : Include analogs with substitutions at the morpholine (e.g., piperidine) or chromenone (e.g., flavone) positions .
  • Parameters to compare :
    • Lipophilicity : Calculate logP values (e.g., using XLogP3) to correlate with membrane permeability .
    • Thermodynamic solubility : Measure in biorelevant media (FaSSIF/FeSSIF) .
      Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

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